molecular formula C11H19ClO3 B14371029 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane CAS No. 89878-98-8

2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane

Cat. No.: B14371029
CAS No.: 89878-98-8
M. Wt: 234.72 g/mol
InChI Key: JHMLQKKWVGJBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane is a synthetic organic compound known for its unique structural properties. It features a cyclopropane ring substituted with a chlorinated trimethoxyethylidene group and three methyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane typically involves the reaction of a suitable cyclopropane precursor with chlorinated and methoxylated reagents. One common method involves the use of 1,1,3-trimethylcyclopropane as the starting material, which is then reacted with 1-chloro-2,2,2-trimethoxyethane under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of simpler derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can lead to different functionalized products.

Scientific Research Applications

2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. The trimethoxyethylidene group can also participate in various chemical transformations, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2,2-diphenyl-cyclopropane
  • 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane

Uniqueness

2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane is unique due to its specific substitution pattern and the presence of the trimethoxyethylidene group. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

89878-98-8

Molecular Formula

C11H19ClO3

Molecular Weight

234.72 g/mol

IUPAC Name

2-(1-chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane

InChI

InChI=1S/C11H19ClO3/c1-7-8(10(7,2)3)9(12)11(13-4,14-5)15-6/h7H,1-6H3

InChI Key

JHMLQKKWVGJBJR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(OC)(OC)OC)Cl)C1(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.